Product packaging for Dehydroindapamide(Cat. No.:CAS No. 63968-75-2)

Dehydroindapamide

Numéro de catalogue: B195223
Numéro CAS: 63968-75-2
Poids moléculaire: 363.8 g/mol
Clé InChI: LWCDXWWLUHMMJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualization within Indapamide (B195227) Biotransformation Pathways

Dehydro Indapamide's relevance is intrinsically linked to the metabolic processing of Indapamide within biological systems. Its formation highlights specific enzymatic reactions that alter the parent drug's structure.

Historical studies investigating the metabolism of Indapamide have identified Dehydro Indapamide as a key metabolite. Early Phase I studies of Indapamide in the early 1980s reported Dehydro Indapamide as the sole detected metabolite in human blood nih.gov. Further disposition studies of radiolabeled Indapamide also indicated metabolic pathways involving the indoline (B122111) ring nih.gov. More recent research has confirmed that Indapamide can be metabolized to its corresponding indole (B1671886) form through a dehydrogenation mechanism, catalyzed primarily by cytochrome P450 enzymes, particularly CYP3A4 nih.govdergipark.org.trresearchgate.netdrugbank.com.

The transformation of an indoline moiety into an indole ring, known as indoline aromatization, is a notable metabolic process in drug metabolism nih.govpsu.edu. This "aromatase" activity, often mediated by cytochrome P450 enzymes, can significantly alter a drug's pharmacological properties, potency, and potential for bioactivation into reactive intermediates nih.govnih.govpsu.edu. Understanding this process is vital for predicting drug behavior and potential toxicities. In the case of Indapamide, this aromatization leads to the formation of Dehydro Indapamide nih.govresearchgate.netdrugbank.com.

Historical Reporting of Dehydro Indapamide as a Metabolite

Nomenclature and Classification

Dehydro Indapamide is recognized by several designations within the pharmaceutical and chemical sciences, reflecting its structural relationship to Indapamide and its role as a reference standard or impurity.

Dehydro Indapamide is structurally characterized as the indole form of Indapamide nih.govpharmaffiliates.comsynzeal.comsigmaaldrich.comsimsonpharma.comchemicea.comnih.gov. This transformation involves the dehydrogenation of the indoline ring present in Indapamide, resulting in the formation of an aromatic indole system.

Dehydro Indapamide is widely recognized and listed under several official pharmacopoeial synonyms. It is commonly referred to as "Indapamide EP Impurity B" in the European Pharmacopoeia (EP) and as "Indapamide USP Related Compound A" in the United States Pharmacopeia (USP) pharmaffiliates.comsynzeal.comsigmaaldrich.comsimsonpharma.comchemicea.comnih.gov. These designations highlight its importance as a reference standard for quality control and analytical testing of Indapamide.

Chemically, Dehydro Indapamide belongs to the class of indole derivatives pharmaffiliates.comlookchem.comcollinsdictionary.com. Indole derivatives are a broad group of organic compounds characterized by a bicyclic structure consisting of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring.

Compound Name List

Indapamide

Dehydro Indapamide

Synonyms: Indapamide EP Impurity B; Indapamide USP Related Compound A

Research Rationale and Knowledge Gaps

The investigation into Dehydro Indapamide stems from the need to fully characterize Indapamide's metabolic fate and its impact on pharmacological activity. Early research identified various metabolic routes, but specific details regarding the efficiency of key enzymatic transformations and the functional consequences of metabolite formation remained areas requiring deeper exploration.

Unelucidated Enzymatic Efficiency of Indapamide Dehydrogenation in Early Studies

Initial metabolic studies of Indapamide indicated that its indoline functional group could be aromatized to an indole structure through a dehydrogenation pathway catalyzed by cytochromes P450 (CYPs) nih.govnih.govresearchgate.net. However, the precise enzymatic efficiency of this specific dehydrogenation step was not thoroughly elucidated in early research nih.govnih.gov. This lack of detailed quantitative data presented a knowledge gap concerning the rate and capacity of this metabolic transformation. Subsequent research identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for Indapamide dehydrogenation drugbank.comresearchgate.net. Studies have since quantified the efficiency of this process, providing critical data for understanding the metabolic landscape of Indapamide.

Table 1: Enzymatic Efficiency of Indapamide Dehydrogenation by CYP3A4

ParameterValueUnitReference
Vmax/Km (Efficiency)204min/mM nih.govnih.govresearchgate.net
Km99.7μM nih.gov
Vmax20.4/min nih.gov
Relative Efficiency (vs. Indoline)~10-fold greater- nih.govnih.govresearchgate.net

These findings reveal that CYP3A4 exhibits a notable efficiency in catalyzing the dehydrogenation of Indapamide, being approximately ten times more effective than its activity on indoline itself nih.govnih.govresearchgate.net. This quantitative insight into the enzymatic kinetics is vital for predicting in vivo metabolic rates and understanding factors that might influence Indapamide's clearance.

Contribution to Understanding Indapamide Hepatic Clearance

Compound Names:

Dehydro Indapamide

Indapamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClN3O3S B195223 Dehydroindapamide CAS No. 63968-75-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDXWWLUHMMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213806
Record name Dehydroindapamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-75-2
Record name Dehydroindapamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroindapamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROINDAPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymology of Dehydro Indapamide Formation

Cytochrome P450-Mediated Dehydrogenation

Cytochrome P450 enzymes are central to the oxidative metabolism of many xenobiotics, including indapamide (B195227). Their role in the dehydrogenation of indapamide to dehydro indapamide has been extensively studied.

The efficiency of CYP3A4 in catalyzing the dehydrogenation of indapamide has been quantified through kinetic studies. The enzyme exhibits a high metabolic efficiency for this transformation, with a Vmax/Km ratio of 204 min⁻¹mM⁻¹ nih.govresearchgate.net. This efficiency is approximately tenfold greater than that observed for the dehydrogenation of indoline (B122111) itself by CYP3A4, suggesting a favorable interaction between indapamide and the enzyme's active site for this specific reaction nih.govresearchgate.netresearchgate.net.

While CYP3A4 is the predominant enzyme, other CYP isoforms also contribute to indapamide metabolism, including dehydrogenation, albeit to a lesser extent. CYP2C19 and CYP2C8 have been identified as secondary enzymes involved in these pathways nih.govresearchgate.netnih.govfrontiersin.org. Specifically, CYP2C19 exhibits approximately 37% of the dehydrogenation activity observed with CYP3A4, and CYP2C8 shows about 21% of CYP3A4's activity. Other P450 enzymes catalyze less than 20% of the dehydrogenase activity seen with CYP3A4 nih.gov.

Kinetic analyses of indapamide dehydrogenation by CYP3A4 have provided specific parameters that characterize the enzyme's interaction with the substrate. Studies have determined the Michaelis constant (K_m) to be approximately 99.7 μM and the maximum velocity (V_max) to be 20.4/min nih.govresearchgate.net. These values indicate the affinity of CYP3A4 for indapamide and the rate at which the enzyme can process the substrate under saturating conditions for the dehydrogenation reaction.

Table 1: Kinetic Parameters for CYP3A4-Mediated Indapamide Dehydrogenation

ParameterValueUnitReference
K_m99.7μM nih.govresearchgate.net
V_max20.4/min nih.gov
V_max/K_m204min⁻¹mM⁻¹ nih.govresearchgate.net

Note: V_max is typically expressed in units of concentration/time, and the value of 20.4/min is presented as reported in the literature.

Involvement of Other P450 Enzymes

Dehydrogenation Mechanism and Substrate-Enzyme Interactions

The precise mechanism by which CYP3A4 catalyzes the dehydrogenation of indapamide involves the interaction of the drug molecule with the enzyme's active site, leading to the abstraction of hydrogen atoms from the indoline ring.

Molecular docking studies have been employed to predict how indapamide binds within the active site of CYP3A4, providing insights into the structural basis of its metabolism. These computational approaches have explored various binding orientations that could facilitate dehydrogenation nih.govresearchgate.netresearchgate.net.

Table 2: Relative Dehydrogenation Activity of CYP Isoforms towards Indapamide

CYP IsoformRelative Activity (% of CYP3A4)
CYP3A4100%
CYP2C19~37%
CYP2C8~21%
Others<20%

Data compiled from Source nih.gov. Relative activity is based on the ability to produce dehydroindapamide compared to CYP3A4.

Compound Names Mentioned:

Dehydro Indapamide

Indapamide

Indoline

Indole (B1671886)

CYP3A4

CYP2C19

CYP2C8

Arg212

4-chloro-3-sulfamoylbenzoic acid

2-methyl-2,3-dihydro-1H-indol-1-amine

Role of Specific CYP3A4 Active Site Residues (e.g., Arg212) in Dehydrogenation

Investigations into the role of specific amino acid residues within the CYP3A4 active site have focused on Arg212. While in silico molecular docking studies have yielded conflicting results regarding Arg212's interaction with indapamide, functional studies utilizing a CYP3A4R212A mutant enzyme suggest that Arg212 does not play a critical role in positioning indapamide for dehydrogenation. researchgate.netresearchgate.net Despite this, the CYP3A4R212A mutant enzyme retained a significant portion of the wild-type enzyme's activity, exhibiting 66% of the rate of this compound formation. researchgate.net

Hydrogen Bonding and Substrate Orientation

The precise orientation of indapamide within the CYP3A4 active site is crucial for its metabolic transformation. Molecular modeling studies suggest that interactions, such as hydrogen bonding between indapamide's indoline nitrogen and CYP3A4's Arg212 guanidinium (B1211019) moiety, as well as nonpolar van der Waals interactions with phenylalanine residues, can influence substrate positioning and catalytic selectivity. researchgate.netresearchgate.netnih.gov Different binding conformations have been predicted, with one conformation (POSE_A) indicating that the indoline C-3 position is optimally positioned near the heme iron for dehydrogenation. researchgate.netnih.gov Other predicted orientations suggest potential sites for hydroxylation or epoxidation at the C-4 and C-5 positions of the indoline ring. researchgate.netnih.gov

Alternative Metabolic Routes Involving Dehydro Indapamide

Following its formation, this compound can undergo further metabolic modifications.

Potential for Further Bioactivation (e.g., in 3-substituted indolines)The dehydrogenation of 3-substituted indoles, a process catalyzed by P450 enzymes, can lead to the formation of reactive intermediates, such as electrophilic 3-methyleneindolenine (B1207975) species.researchgate.netresearchgate.netThese reactive metabolites have the potential to inactivate P450 enzymes or covalently bind to cellular macromolecules, suggesting a potential for bioactivation.researchgate.netresearchgate.netWhile this mechanism is discussed in the context of other indole-containing compounds, it highlights a possible pathway for reactive metabolite formation from this compound or related structures.researchgate.netresearchgate.net

In Vitro and In Vivo Metabolic Profiling

In vitro studies using human liver microsomes and recombinant CYP3A4 have been instrumental in identifying and characterizing the metabolic pathways of indapamide, including the formation of this compound, hydroxylation, and epoxidation products. researchgate.netresearchgate.net These studies have provided quantitative data on the kinetics of this compound formation. researchgate.netresearchgate.net In vivo, indapamide is extensively metabolized in humans, with less than 10% of the parent drug excreted unchanged in the urine. researchgate.netresearchgate.net While specific in vivo metabolic profiling of this compound itself is limited, the in vitro findings are consistent with in silico predictions of indapamide's metabolic fate. researchgate.netresearchgate.net this compound is recognized as one of the major metabolites of indapamide, although its specific pharmacological activity remains largely uncharacterized. researchgate.net

Data Tables

Table 1: Enzymatic Kinetics of Indapamide Dehydrogenation by CYP3A4

ParameterValueUnits
Km99.7μM
Vmax20.4/min
Vmax/Km (Efficiency)204/min/mM

Table 2: Identified Indapamide Metabolites Relevant to this compound Pathways

Metabolite NameDescriptionPrimary Metabolizing Enzyme(s)Notes
Dehydro IndapamideIndole form of Indapamide (aromatized indoline)CYP3A4Formed by dehydrogenation of Indapamide.
Hydroxyl-indapamideHydroxylated IndapamideCYP3A4Mentioned as a metabolite. researchgate.netsemanticscholar.org
Hydroxyl-dehydro-indapamideHydroxylated Dehydro IndapamideCYP3A4Further metabolism of Dehydro Indapamide. researchgate.netsemanticscholar.org
Indapamide-epoxideEpoxide metabolite of IndapamideCYP3A4Can lead to dihydroxylation or glutathione (B108866) conjugation. nih.govresearchgate.netsemanticscholar.orgbiosynth.com
Dihydroxy-indapamideDihydroxylated IndapamideCYP3A4 researchgate.netsemanticscholar.org
Indapamide-glutathione conjugateConjugate formed with glutathioneGlutathione (non-enzymatic)Derived from reactive intermediates like epoxides. nih.govresearchgate.netsemanticscholar.orgbiosynth.com

Compound Names Mentioned:

Indapamide

Dehydro Indapamide

Hydroxyl-indapamide

Hydroxyl-dehydro-indapamide

Indapamide-epoxide

Dihydroxy-indapamide

Indapamide-glutathione conjugate

Indoline

3-substituted indoles

3-methyleneindolenine

Use of Human Liver Microsomes and Recombinant CYP3A4

The formation of Dehydro Indapamide from Indapamide is predominantly mediated by the cytochrome P450 enzyme, CYP3A4. Studies utilizing human liver microsomes and recombinant CYP3A4 have confirmed CYP3A4's significant role in this dehydrogenation process nih.govnih.govresearchgate.netebi.ac.ukdrugbank.comsemanticscholar.orgresearchgate.net. Indapamide, an indoline derivative, undergoes an "aromatization" reaction, transforming its indoline ring into an indole structure, resulting in Dehydro Indapamide nih.govresearchgate.net.

While CYP3A4 exhibits the highest activity in catalyzing this dehydrogenation, other cytochrome P450 enzymes, such as CYP2C19 and CYP2C8, have also been shown to contribute, albeit with considerably lower efficiency nih.govebi.ac.uksemanticscholar.org. The enzymatic efficiency of Indapamide dehydrogenation by CYP3A4 has been quantified, with reported kinetic parameters providing insight into the enzyme's catalytic capacity.

Table 1: Kinetic Parameters for Indapamide Dehydrogenation by CYP3A4

ParameterValueUnitReference
Km99.7μM nih.gov
Vmax20.4/min nih.gov
Vmax/Km204min-1mM-1 nih.gov

These kinetic values indicate that CYP3A4 efficiently catalyzes the dehydrogenation of Indapamide, with its efficiency being approximately tenfold greater than that observed for indoline dehydrogenation by the same enzyme nih.govresearchgate.net.

Identification of Metabolites by Advanced Spectrometric Techniques

The identification and structural elucidation of Dehydro Indapamide and other metabolites rely heavily on advanced spectrometric techniques. Liquid Chromatography coupled with Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC-MS/MS) are instrumental in separating, detecting, and characterizing these compounds based on their mass-to-charge ratios and fragmentation patterns nih.govresearchgate.netdergipark.org.trmdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, has been crucial for confirming the chemical structure of Dehydro Indapamide. ¹H NMR studies have shown the abolition of signals corresponding to the C-2 and C-3 protons of the indoline ring in Indapamide, replaced by a new singlet at approximately 6.34 ppm, consistent with the formation of an aromatic indole ring nih.govresearchgate.net. HMBC spectra further support this by demonstrating correlations between the proton signal at 6.34 ppm and a carbon signal at 99.4 ppm, characteristic of aromatic carbons in indole compounds nih.govresearchgate.net.

Mass spectrometry data has provided molecular ion information, such as [M-H]⁻ at m/z 362 for Dehydro Indapamide (M5), and fragment ions that aid in structural confirmation nih.gov.

Comparative Metabolic Studies Across Species (e.g., rats, humans)

While extensive studies have detailed the metabolism of Indapamide in humans, leading to the identification of Dehydro Indapamide, comparative metabolic profiles across different species, particularly between rats and humans, are less detailed specifically for Dehydro Indapamide formation. However, general metabolic pathways of Indapamide have been investigated in rats. In rat studies, Indapamide has been shown to be converted into hydroxylated metabolites (2-OH, 3-OH, and 5-OH derivatives) and their glucuronides researchgate.net. In contrast, early Phase I studies in humans reported Dehydro Indapamide as the primary metabolite detected in human blood, alongside other minor metabolites in urine such as 5-hydroxyindapamide nih.gov. This suggests potential species-specific differences in the predominant metabolic routes, with dehydrogenation to Dehydro Indapamide appearing as a significant pathway in humans. Further detailed comparative studies specifically focusing on the quantitative formation of Dehydro Indapamide across species would provide a more comprehensive understanding of interspecies metabolic variations.

Synthesis and Derivatization Strategies for Dehydro Indapamide

Chemical Synthesis Approaches

The primary chemical synthesis of Dehydro Indapamide (B195227) involves the oxidation of Indapamide. This process converts the indoline (B122111) ring of Indapamide into an indole (B1671886) ring, yielding Dehydro Indapamide.

Dehydro Indapamide can be synthesized through the oxidation of Indapamide using various oxidizing agents. Two commonly cited methods involve Manganese Dioxide (MnO₂) and 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ).

Manganese Dioxide (MnO₂) Oxidation: This method involves reacting Indapamide with MnO₂ in a solvent like acetone. The mixture is typically stirred at room temperature for a few hours. After the reaction, the solid byproducts are removed by filtration, and the resulting Dehydro Indapamide is isolated and purified, often through crystallization from a mixture of solvents such as methanol (B129727), dichloromethane (B109758), and ethyl acetate (B1210297). Grayish crystals are typically obtained nih.govpsu.edudergipark.org.tr.

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) Oxidation: An alternative chemical synthesis employs DDQ as the oxidizing agent. This reaction is usually carried out in a mixture of dichloromethane and acetone. DDQ is known to react rapidly, often indicated by its discoloration within minutes. The product is then typically filtered over neutral alumina (B75360) and purified using techniques like thin-layer chromatography (TLC) on silica (B1680970) gel nih.govpsu.edu. This method can yield approximately 80 mg of Dehydro Indapamide from 100 mg of Indapamide psu.edu.

The product from these syntheses is confirmed using analytical techniques such as Liquid Chromatography/Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) nih.govpsu.edu. ¹H NMR analysis specifically shows the abolition of signals corresponding to the C-2 and C-3 protons of the indoline ring in Indapamide, replaced by a new singlet in the aromatic region, consistent with the formation of an indole structure psu.edu.

The transformation of Indapamide to Dehydro Indapamide is essentially a controlled aromatization of its indoline ring. This process is catalyzed by specific enzymes, particularly Cytochrome P450 enzymes like CYP3A4, which are involved in the metabolic dehydrogenation of Indapamide in biological systems nih.govresearchgate.netresearchgate.netnih.gov. In vitro studies using human liver microsomes and recombinant CYP3A4 have confirmed that CYP3A4 efficiently catalyzes this dehydrogenation reaction, with an efficiency (Vmax/Km) of approximately 204 min/mM nih.govresearchgate.netnih.gov. This enzymatic aromatization pathway is considered a significant metabolic route for Indapamide nih.govresearchgate.netnih.gov.

Oxidation of Indapamide by Oxidizing Agents (e.g., MnO2, DDQ)

Alternative Synthesis Pathways

While chemical synthesis is common, alternative biological pathways can also be explored for the production of Dehydro Indapamide or related metabolites.

Microbial biotransformation offers a route for producing drug metabolites, including Dehydro Indapamide, when chemical synthesis is challenging or less efficient dergipark.org.trlongdom.org. Specific microorganisms, particularly bacteria and fungi, possess enzymatic machinery capable of catalyzing oxidative reactions, including dehydrogenation, which can convert Indapamide to Dehydro Indapamide dergipark.org.trlongdom.org. Research in this area focuses on identifying and engineering microbial strains that can efficiently perform such bioconversions, providing a more sustainable or alternative synthesis method.

Similar to microbial biotransformation, plant cultured cells can also serve as biocatalysts for the synthesis of drug metabolites dergipark.org.trlongdom.org. These cellular systems can express enzymes capable of performing specific biotransformations, such as the aromatization of indoline rings. This approach can offer advantages in terms of stereoselectivity and milder reaction conditions compared to some chemical synthesis methods.

Microbial Biotransformation for Metabolite Production

Derivatization for Analytical and Research Purposes

Derivatization of Dehydro Indapamide is primarily undertaken to enhance its detectability and quantifiability in analytical methods, particularly in biological matrices or for impurity profiling.

Chromatographic Analysis: For chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is sometimes employed to improve sensitivity, selectivity, or to introduce a chromophore or fluorophore for detection akjournals.comresearchgate.net. However, modern LC-MS/MS methods often allow for direct analysis of Dehydro Indapamide without derivatization due to their high sensitivity and specificity akjournals.com.

Spectrophotometric Methods: Spectrophotometric methods, particularly derivative spectrophotometry, have been developed for the determination of Indapamide capes.gov.br. While these methods are primarily for Indapamide, similar approaches could potentially be adapted or applied to Dehydro Indapamide if suitable chromophoric properties are present or can be introduced via derivatization.

NMR Spectroscopy: For structural elucidation and confirmation, Dehydro Indapamide is analyzed using ¹H NMR and ¹³C NMR nih.govpsu.edu. Derivatization is generally not required for NMR analysis of the compound itself, but specific labeling (e.g., isotopic labeling) could be considered for advanced metabolic tracing studies.

Dehydro Indapamide-d3 for Isotope-Labeled Internal Standards

The development and application of stable isotope-labeled compounds are crucial for accurate quantitative analysis in various bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) researchgate.netnih.gov. Dehydro Indapamide-d3 serves as a vital isotope-labeled internal standard for the quantification of Indapamide. Its structural similarity to Indapamide, coupled with the presence of deuterium (B1214612) atoms, ensures that it behaves identically to the analyte during sample preparation and chromatographic separation, thus compensating for variations in these processes researchgate.netnih.govclearsynth.comclearsynth.com.

Synthesis Strategies

The synthesis of Dehydro Indapamide-d3 typically involves the preparation of deuterated precursors or the direct deuteration of Indapamide or its derivatives. While specific proprietary synthesis routes may vary, general strategies often leverage established methods for preparing deuterated pharmaceutical compounds.

One approach involves the synthesis of Indapamide through pathways that incorporate deuterated reagents. For instance, the synthesis of Indapamide itself often starts with precursors like 2-methylindoline (B143341) and 4-chloro-3-sulfamoylbenzoic acid google.comchemicalbook.com. To produce a deuterated analog, these starting materials or key intermediates would be synthesized using deuterated solvents or reagents.

Alternatively, the synthesis of Dehydro Indapamide-d3 can be achieved by modifying Indapamide. Research indicates that Indapamide can be dehydrogenated to form dehydroindapamide using oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) nih.gov. If a deuterated methyl group is desired in the indoline ring, a deuterated precursor for this moiety would be required during the synthesis of Indapamide, which is then subsequently dehydrogenated. The chemical name for Indapamide-d3 is often cited as 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide, indicating the deuterium labeling is on the methyl group of the indoline ring clearsynth.comclearsynth.com.

The synthesis of Dehydro Indapamide-d3 specifically for use as an internal standard necessitates precise control over the labeling position and isotopic enrichment to ensure reliable quantification clearsynth.comclearsynth.com. Manufacturers provide such labeled compounds with detailed characterization data, including isotopic purity and chemical identity, to meet regulatory guidelines for analytical method development and validation clearsynth.comclearsynth.com.

Application as an Internal Standard

Dehydro Indapamide-d3 is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of Indapamide in biological matrices such as plasma or whole blood researchgate.netnih.govclearsynth.comresearchgate.netclearsynth.com. The rationale behind using a stable isotope-labeled analog as an IS is to provide a co-eluting internal standard that undergoes similar ionization efficiency and ionization suppression effects as the analyte researchgate.netnih.gov.

Key aspects of its application include:

LC-MS/MS Quantification: In LC-MS/MS analysis, Dehydro Indapamide-d3 is added to biological samples prior to extraction. During the analysis, the mass spectrometer monitors specific transitions for both Indapamide and Dehydro Indapamide-d3. The ratio of the analyte's signal to the internal standard's signal is used to quantify the analyte's concentration, thereby correcting for variations in sample preparation, injection volume, and matrix effects researchgate.netnih.gov.

Method Validation: The use of Dehydro Indapamide-d3 is integral to the validation of bioanalytical methods. Its performance as an IS is assessed for accuracy, precision, linearity, recovery, and stability within the biological matrix researchgate.netnih.gov. For example, in the quantification of Indapamide in whole blood, Dehydro Indapamide-d3 has been employed, with methods demonstrating recovery rates greater than 80% for both the analyte and the IS researchgate.netnih.gov.

Isotopic Purity: High isotopic purity (e.g., ≥99% deuterated forms) is essential for Dehydro Indapamide-d3 to ensure that the signal detected for the internal standard is not contaminated by the unlabeled analyte or vice versa, which could lead to inaccurate quantification clearsynth.comclearsynth.com.

Specific Transitions: In LC-MS/MS, specific precursor-to-product ion transitions are monitored. For instance, a common transition for Indapamide is m/z 364.0 → m/z 188.9, while for Dehydro Indapamide-d3, it might be m/z 367.0 → m/z 188.9, reflecting the mass shift due to deuterium incorporation researchgate.netnih.gov.

The availability of Dehydro Indapamide-d3 from specialized chemical suppliers facilitates its use in research and development, as well as in routine quality control applications for pharmaceutical analysis clearsynth.comclearsynth.com.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Application
Dehydro Indapamide-d3Not specifiedC₁₆H₁₃D₃ClN₃O₃S368.85Isotope-labeled internal standard for quantification of Indapamide by GC- or LC-mass spectrometry.
Indapamide26807-65-8C₁₆H₁₆ClN₃O₃S365.83The parent compound for which Dehydro Indapamide-d3 is used as an internal standard.
Indapamide-13C,d326807-65-8C₁₅¹³CH₁₃D₃ClN₃O₃S369.85Labeled Indapamide, intended for use as an internal standard for the quantification of Indapamide by GC- or LC-mass spectrometry.

The accurate quantification of pharmaceutical compounds in biological matrices is critically dependent on the use of appropriate internal standards (IS). Stable isotope-labeled analogs, such as Dehydro Indapamide-d3, are highly valued for this purpose due to their near-identical chemical and physical properties to the analyte, ensuring consistent behavior throughout the analytical process, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) researchgate.netnih.govclearsynth.comclearsynth.com. Dehydro Indapamide-d3 is specifically employed as an internal standard for the precise determination of Indapamide.

Synthesis Strategies

The synthesis of Dehydro Indapamide-d3 involves introducing deuterium atoms into the Indapamide molecule, often at specific positions, to create a stable isotope-labeled derivative. While proprietary synthesis routes may vary, the general approach typically involves either the synthesis of Indapamide using deuterated precursors or the subsequent deuteration of a pre-synthesized Indapamide derivative.

Research indicates that Indapamide can be converted to this compound through oxidation reactions, commonly utilizing oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) nih.gov. To synthesize Dehydro Indapamide-d3, a deuterated precursor would be required. For instance, if the deuterium labeling is intended for the methyl group of the indoline moiety, a deuterated 2-methylindoline derivative would be used in the synthesis of Indapamide, followed by the dehydrogenation step to yield Dehydro Indapamide-d3. The chemical nomenclature often associated with such labeled compounds specifies the location of the deuterium atoms, for example, 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide, indicating deuterium incorporation into the methyl group clearsynth.comclearsynth.com.

Manufacturers specializing in stable isotope-labeled compounds provide these materials with comprehensive characterization data, including isotopic purity and chemical identity, which are essential for their reliable application in analytical method development and validation clearsynth.comclearsynth.com.

Application as an Internal Standard

Dehydro Indapamide-d3 functions as an indispensable internal standard in quantitative bioanalytical assays, predominantly those employing LC-MS/MS for the measurement of Indapamide in biological samples such as plasma or whole blood researchgate.netnih.govclearsynth.comresearchgate.netclearsynth.com. The utility of Dehydro Indapamide-d3 stems from its ability to co-elute with Indapamide during chromatographic separation and to experience similar ionization efficiency and matrix effects in the mass spectrometer. This compensatory behavior allows for the correction of variations that may occur during sample preparation, extraction, and the ionization process, thereby enhancing the accuracy and precision of the quantitative results researchgate.netnih.gov.

Key applications and considerations include:

LC-MS/MS Quantification: In a typical LC-MS/MS workflow, a known amount of Dehydro Indapamide-d3 is added to each sample prior to extraction. During analysis, the mass spectrometer monitors specific mass-to-charge ratio transitions for both Indapamide and its deuterated counterpart. The ratio of the peak area of Indapamide to that of Dehydro Indapamide-d3 is used to calculate the concentration of Indapamide in the sample researchgate.netnih.gov.

Method Validation: The performance of Dehydro Indapamide-d3 as an internal standard is rigorously evaluated during method validation. This includes assessing its recovery, linearity, accuracy, precision, and stability in the relevant biological matrix researchgate.netnih.gov. For instance, methods utilizing Indapamide-d3 (a closely related labeled standard) have reported recovery rates exceeding 80% for both the analyte and the IS researchgate.netnih.gov.

Isotopic Purity and Mass Shift: High isotopic purity (e.g., ≥99% deuterium incorporation) is critical to ensure that the signal detected for the internal standard is exclusively from the labeled compound and not from the unlabeled analyte, and vice versa. The mass difference introduced by deuterium atoms allows for their distinct detection by the mass spectrometer clearsynth.comclearsynth.com.

Specific Mass Transitions: In LC-MS/MS, specific precursor-to-product ion transitions are monitored for quantification. For example, if Indapamide is monitored via the transition m/z 364.0 → m/z 188.9, Dehydro Indapamide-d3 would be monitored using a corresponding transition reflecting its increased mass, such as m/z 367.0 → m/z 188.9 researchgate.netnih.gov.

Analytical Method Development and Validation for Dehydro Indapamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods form the backbone of analytical strategies for Dehydro Indapamide (B195227), enabling its separation from Indapamide and other potential co-existing substances.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of Indapamide and its related substances, including Dehydro Indapamide. These methods are often designed to be "stability-indicating," meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and process impurities.

Typical HPLC methods for Indapamide and its impurities utilize reversed-phase C18 columns derpharmachemica.comfarmaciajournal.comedpsciences.orgresearchgate.netrjptonline.orgsphinxsai.comresearchgate.netedpsciences.org. The mobile phases commonly consist of mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers, such as phosphate (B84403) buffers or ammonium (B1175870) acetate (B1210297) solutions, often run in isocratic or gradient elution modes derpharmachemica.comfarmaciajournal.comrjptonline.orgsphinxsai.comresearchgate.netijper.org. Detection is frequently performed at wavelengths around 240-254 nm, where Indapamide and its related compounds exhibit significant UV absorbance derpharmachemica.comfarmaciajournal.comrjptonline.orgsphinxsai.com.

Method validation, as per ICH guidelines, typically includes parameters such as system suitability, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) derpharmachemica.comfarmaciajournal.comrjptonline.orgsphinxsai.comedpsciences.org. These validated methods are essential for in-process control, quality control of bulk drug substances, and stability testing of pharmaceutical formulations derpharmachemica.comfarmaciajournal.comrjptonline.orgedpsciences.orgfarmaciajournal.com. Dehydro Indapamide is specifically mentioned as a target analyte in some impurity profiling studies using HPLC edpsciences.orgedpsciences.orgcbprc.ac.in.

Table 1: Representative HPLC Methods for Indapamide and Related Impurities

TechniqueColumn TypeMobile Phase CompositionDetection Wavelength (nm)Flow Rate (mL/min)Typical Run Time (min)Key ApplicationCitation(s)
RP-HPLCC18 (250x4.6 mm, 5 µm)Acetonitrile:Methanol:Water (40:50:10, v/v/v)2421.010Assay of Indapamide in bulk and tablets derpharmachemica.com
RP-HPLCX-Terra C18 (250x4.6 mm, 5 µm)Aqueous Na2EDTA, Acetonitrile, Methanol (gradient)254Not specifiedNot specifiedDetermination of Indapamide and synthesis/degradation impurities farmaciajournal.comfarmaciajournal.com
RP-HPLCC18 (250x4.6 mm, 5 µm)Methanol:Phosphate Buffer pH 5.8 (60:40)2411.0~6.6Stability-indicating assay for Indapamide rjptonline.org
RP-HPLCC18 (250x4.6 mm, 5 µm)o-Phosphoric acid, Acetonitrile (gradient)240Not specified~7.0Assay of Indapamide in bulk and dosage forms sphinxsai.com
HPLC-PDAXterra RP18 (150x4.6 mm id, 5 µm)NaH2PO4 buffer (pH 2.0; 0.005 M)-Acetonitrile (75+25, v/v)2151.0Not specifiedSimultaneous determination of Perindopril and Indapamide, including impurities researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it invaluable for the quantification of Indapamide and its related compounds, particularly in complex biological matrices like blood and plasma, and for identifying degradation products cbprc.ac.innih.govrsc.orgresearchgate.netnih.govakjournals.comresearchgate.netpharmatutor.orgchitkara.edu.inresearchgate.net.

LC-MS/MS methods are frequently employed in bioequivalence and pharmacokinetic studies due to their ability to detect analytes at very low concentrations researchgate.netnih.govakjournals.comchitkara.edu.inresearchgate.net. These methods typically use electrospray ionization (ESI) in either positive or negative ion modes nih.govrsc.orgresearchgate.netnih.govresearchgate.net. For Indapamide, transitions such as m/z 364.0 → m/z 188.9 have been utilized for quantification researchgate.netnih.gov. Dehydro Indapamide has been identified and characterized using LC-MS, often as a metabolic product or degradation impurity, with its molecular ion and fragmentation patterns providing structural information nih.govrsc.orgmdpi.comresearchgate.net. LC-MS is also instrumental in stability studies for identifying and characterizing degradation products, including Dehydro Indapamide rsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov.

Table 2: Representative LC-MS/MS Methods for Indapamide and Related Compounds

TechniqueColumn TypeMobile Phase CompositionIonization ModeKey Transitions (m/z)Sample MatrixLOQ (ng/mL)Key ApplicationCitation(s)
LC-MS/MSSynergi Polar RP (50x4.6 mm, 4 µm)Methanol:Aqueous Ammonium Acetate (60:40)Negative ESIIndapamide: 364.0 → 188.9Whole Blood1Quantification in bioequivalence studies researchgate.netnih.gov
LC-MS/MSAcquity UPLC HSS C18 (100x2.1 mm, 1.7 µm)Ammonium Acetate:Methanol (60:40)Positive ESINot specifiedPlasmaNot specifiedQuantification of Perindopril, Perindoprilat, Indapamide akjournals.com
LC-MS/MSHypersil C18 (100x2.1 mm, 1.7 µm)10 mM Ammonium Acetate (0.2% formic acid)-MeOH (60:40)Positive ESINot specifiedPlasma0.5Bioequivalence studies akjournals.com
LC-MSC18 (150x2.00 mm, 5 µm)Acetonitrile:1 mM Ammonium Acetate (gradient)Negative ESIIndapamide: [M-H]⁻ m/z 364Not specifiedNot specifiedMetabolite identification nih.gov

Ultra-Performance Liquid Chromatography (UPLC-UV-HDMSE)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed compared to traditional HPLC. When coupled with High-Definition Mass Spectrometry (HDMSE), it provides advanced capabilities for comprehensive analysis, particularly in identifying and characterizing degradation products. UPLC-UV-HDMSE has been utilized in forced degradation studies of Indapamide to elucidate the structures of degradation products, including Dehydro Indapamide mdpi.comresearchgate.netnih.gov. This technique allows for the acquisition of high-resolution mass spectra and fragmentation data, facilitating the unambiguous identification of compounds like Dehydro Indapamide (identified as DP1 in some studies) based on accurate mass measurements and fragment ion analysis mdpi.comresearchgate.net.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

While less commonly cited specifically for Dehydro Indapamide, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) are relevant chromatographic techniques for Indapamide and related chiral compounds. SFC, in particular, has been explored for the enantioseparation of Indapamide and other pharmaceuticals, utilizing columns packed with polysaccharide-based chiral stationary phases akjournals.comnih.govconicet.gov.ar. CE has also been investigated for similar chiral separations akjournals.com. These techniques could potentially be adapted for the analysis of Dehydro Indapamide if chiral aspects become relevant.

Detection and Characterization of Dehydro Indapamide

The definitive identification and structural confirmation of Dehydro Indapamide rely heavily on mass spectrometry, often in conjunction with other spectroscopic techniques.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is indispensable for determining the molecular weight and elucidating the fragmentation patterns of Dehydro Indapamide. Dehydro Indapamide, chemically known as 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide, has a molecular formula of C16H14ClN3O3S and a molecular weight of approximately 363.82 g/mol researchgate.netsigmaaldrich.comnih.gov.

In LC-MS/MS analysis, the fragmentation patterns generated by techniques like Collision-Induced Dissociation (CID) provide crucial structural information. For instance, the cleavage of amide bonds or loss of specific functional groups can be observed, aiding in the confirmation of the proposed structure of Dehydro Indapamide nih.govrsc.org. High-resolution mass spectrometry (HRMS), often employed in UPLC-HDMSE, provides accurate mass measurements, further enhancing the confidence in elemental composition determination mdpi.comresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used in parallel with MS to provide definitive structural assignments, especially for complex degradation products like Dehydro Indapamide mdpi.comresearchgate.netresearchgate.netnih.gov.

Table 3: Mass Spectrometry Data for Dehydro Indapamide

PropertyValueMethod/SourceCitation(s)
CAS Number63968-75-2Public Databases sigmaaldrich.comsynzeal.com
Chemical Name4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamideEuropean Pharmacopoeia (EP) sigmaaldrich.comsynzeal.com
SynonymsIndapamide EP Impurity B, Indapamide USP Related Compound ASynonyms, Reference Standards sigmaaldrich.comsynzeal.com
Molecular FormulaC16H14ClN3O3SComputed/Database researchgate.netsigmaaldrich.comnih.gov
Molecular Weight ( g/mol )363.82Computed/Database sigmaaldrich.comnih.gov
Key Fragment Ions (m/z)188.9 (from Indapamide)LC-MS/MS (Negative ESI) researchgate.netnih.gov
362.0517 (molecular ion [M-H]⁻)LC-MS (Negative ESI) researchgate.net
364.0517 (molecular ion [M+H]⁺)LC-MS (Positive ESI) mdpi.com

Degradation and Stability Research of Dehydro Indapamide

Forced Degradation Studies of Indapamide (B195227) (leading to Dehydroindapamide)

Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard storage. This helps in identifying potential degradation products and understanding the degradation pathways. biomedres.us The formation of this compound is a notable outcome of the forced degradation of indapamide under several stress conditions.

Hydrolytic Conditions (Acidic, Basic, Neutral)

Hydrolytic degradation involves the breakdown of a compound due to reaction with water, which can be significantly influenced by pH.

Acidic Conditions: Studies have shown that indapamide degrades significantly in acidic environments. For instance, in the presence of 1 M HCl at 100°C for 30 minutes, indapamide was found to degrade into products including 4-chloro-3-sulfamoyl benzoic acid and another impurity referred to as impurity B. scispace.com Another study reported significant degradation of indapamide under acidic conditions (0.1 N HCl at 70°C for 3 hours). ijpsr.com While these studies confirm degradation, the direct formation of this compound under these specific acidic conditions is not explicitly detailed as the primary outcome. However, some research indicates that indapamide shows only slight degradation under acidic stress, ranging from 0.50% to 8.25%. rsc.orgrsc.org

Basic Conditions: Indapamide has demonstrated considerable instability in alkaline solutions. rsc.orgrsc.org Degradation is significant under basic conditions, such as in 0.1 M NaOH at room temperature for 5 minutes, leading to the formation of impurity B. scispace.com One study reported a substantial degradation of 29.55% when subjected to alkaline hydrolysis at 50°C. rsc.orgresearchgate.net Another study also confirmed significant degradation in 0.1 N NaOH. ijpsr.com

Neutral Conditions: In neutral hydrolytic conditions, indapamide shows moderate degradation. ijpsr.com Some studies report only slight degradation, within the range of 0.50% to 8.25%, under neutral stress. rsc.orgrsc.org

Oxidative Stress Conditions (e.g., CuCl2, H2O2)

Oxidative degradation involves the chemical breakdown of a substance by oxidizing agents.

Hydrogen Peroxide (H₂O₂): Indapamide undergoes significant degradation under oxidative stress induced by hydrogen peroxide. ijpsr.com In one study, while indapamide was found to degrade into 4-chloro-3-sulfamoyl benzoic acid and impurity B in the presence of peroxide, another component, perindopril, remained stable under the same conditions. scispace.com Conversely, some studies have reported that indapamide is only slightly affected by oxidative stress, with degradation ranging from 3.8% to 8.25%. rsc.org

Copper(II) Chloride (CuCl₂): The presence of metallic cations like Cu²⁺ can catalyze oxidation reactions. nih.gov Research has shown that under oxidative conditions with Cu(II), the degradation of indapamide is complete. nih.gov

Photolytic Degradation

Photolytic degradation occurs when a compound is broken down by exposure to light. Studies indicate that indapamide is relatively stable under photolytic stress. The degradation observed is generally minimal, with some studies reporting it as the least significant among the tested stress conditions. scispace.comijpsr.com One particular study noted no significant degradation under UV irradiation. rsc.org

Thermal Stress Conditions

Thermal degradation refers to the breakdown of a compound at elevated temperatures. Indapamide has been found to be relatively stable under thermal stress. ijpsr.com When subjected to dry heat at 80°C for 24 hours, indapamide degraded into impurity B. scispace.com Other research also indicates only a slight percentage of degradation, ranging from 3.8% to 8.25%, under thermal stress. rsc.org

Identification and Characterization of Degradation Products

The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and ensuring the safety of a drug product. Advanced analytical techniques, particularly mass spectrometry, play a pivotal role in this process.

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and structural characterization of drug degradation products due to its sensitivity and specificity. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly effective method for analyzing complex mixtures of degradation products. rsc.orgrsc.org In the case of indapamide and its degradation products, LC-MS/MS methods operating in electrospray ionization (ESI) mode have been developed. rsc.orgrsc.org

The dehydrogenation of indapamide to form this compound has been identified as a metabolic pathway catalyzed by the enzyme CYP3A4. nih.govresearchgate.net The structure of this compound, the indole (B1671886) form of indapamide, has been confirmed through synthesis and subsequent analysis by proton and ¹³C NMR. nih.gov

In LC-MS analysis, this compound can be identified by its specific mass-to-charge ratio (m/z). For instance, in negative ion mode, the [M-H]⁻ ion for this compound appears at m/z 362. nih.gov The fragmentation pattern obtained through tandem MS (MS/MS) provides further structural information, confirming the identity of the degradation product. nih.gov The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in the unambiguous identification of degradation products. nih.gov

Interactive Data Table: Summary of Indapamide Forced Degradation Studies

Stress ConditionReagents/ParametersObserved Degradation of IndapamideKey Degradation Products MentionedReference
Hydrolytic (Acidic) 1 M HCl, 100°C, 30 minSignificant4-chloro-3-sulfamoyl benzoic acid, Impurity B scispace.com
0.1 N HCl, 70°C, 3 hSignificantNot specified ijpsr.com
-Slight (0.50% to 8.25%)Not specified rsc.orgrsc.org
Hydrolytic (Basic) 0.1 M NaOH, RT, 5 minSignificantImpurity B scispace.com
Alkaline hydrolysis, 50°C29.55% degradationNot specified rsc.orgresearchgate.net
Hydrolytic (Neutral) -ModerateNot specified ijpsr.com
-Slight (0.50% to 8.25%)Not specified rsc.orgrsc.org
Oxidative H₂O₂Significant4-chloro-3-sulfamoyl benzoic acid, Impurity B scispace.comijpsr.com
Cu(II)CompleteNot specified nih.gov
Photolytic UV irradiationLeast degradation- scispace.comijpsr.comrsc.org
Thermal 80°C, 24 hSlightImpurity B scispace.comrsc.org
70°C, 6 hLeast degradationNot specified ijpsr.com

NMR Integration for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of chemical compounds, including drug impurities like Dehydro Indapamide. Through the analysis of 1H and 13C NMR spectra, researchers can confirm the conversion of the indoline (B122111) ring in Indapamide to the indole structure in Dehydro Indapamide.

Key findings from NMR studies demonstrate the structural transformation. The 1H NMR spectrum of Dehydro Indapamide shows the disappearance of signals corresponding to the C-2 proton and the two C-3 protons of the original Indapamide molecule. nih.gov In their place, a new singlet appears at approximately 6.34 ppm, which is characteristic of the formation of an indole ring. nih.gov

Further confirmation is provided by Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. An HMBC spectrum reveals a strong correlation between the proton signal at 6.34 ppm and a carbon signal at 99.4 ppm. nih.gov This correlation is indicative of now-aromatic carbons, confirming the dehydrogenation of the parent compound. nih.gov Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Correlation (HSQC), are also employed to assign all proton and carbon signals, solidifying the structural identification of Dehydro Indapamide. mdpi.com The presence of a methyl group signal confirms the intra-cyclic nature of the double bond in the indole moiety. mdpi.com

Quantitative NMR (qNMR) has also shown potential for estimating the levels of degradation products, even at low concentrations. nih.govnih.govresearchgate.net This technique allows for the quantification of compounds in complex mixtures without the need for prior separation. researchgate.net

Table 1: Key NMR Data for Structural Confirmation of Dehydro Indapamide
NMR Technique Observation Structural Implication Reference
1H NMRDisappearance of indoline C-2 and C-3 proton signals; appearance of a new singlet at ~6.34 ppm.Formation of an indole ring from an indoline ring. nih.gov
HMBCStrong correlation between the proton at ~6.34 ppm and the carbon at ~99.4 ppm.Confirms the aromaticity of the newly formed ring structure. nih.gov
2D-NMR (TOCSY, HSQC)Allows for complete assignment of proton and carbon signals.Provides comprehensive structural confirmation of Dehydro Indapamide. mdpi.com
qNMREnables quantification of degradation products in mixtures.Useful for determining the concentration of Dehydro Indapamide. nih.govnih.govresearchgate.net

Stability-Indicating Methods for Related Substances

Stability-indicating analytical methods are essential for determining the shelf-life of drug products and ensuring that any degradation does not result in harmful impurities. For Indapamide and its related substances, including Dehydro Indapamide, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. semanticscholar.orgijpsjournal.com

Several validated stability-indicating HPLC methods have been developed to separate and quantify Indapamide from its degradation products. ijper.orgresearchgate.netscispace.comajpsonline.comsciencescholar.uspharmascholars.com These methods typically employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). ijper.orgajpsonline.com Detection is commonly performed using a UV detector at a wavelength where both Indapamide and its impurities show significant absorbance, often around 215 nm or 241 nm. researchgate.netscispace.com

Forced degradation studies are a key component of developing stability-indicating methods. scispace.comajpsonline.com Indapamide is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate its degradation products. researchgate.netscispace.comajpsonline.com The developed HPLC method must then demonstrate the ability to resolve the principal drug from all the resulting degradation products, proving its specificity. scispace.compharmascholars.com For instance, one method successfully separated Indapamide from its degradation products using an XTerra® RP18 column with a mobile phase of NaH2PO4 buffer (pH 2.0) and acetonitrile, with UV detection at 215 nm. scispace.com Another method utilized a Shiseido Capcell Pak C18 column with a mobile phase of methanol and phosphate (B84403) buffer (pH 5.8) and UV detection at 241 nm.

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). ijper.orgscispace.comsciencescholar.us

Table 2: Examples of Validated Stability-Indicating HPLC Methods for Indapamide and Related Substances
Chromatographic Conditions Validation Parameters Reference
Column: Shiseido Capcell Pak C18Linearity (r²): 0.999
Mobile Phase: Methanol:Phosphate Buffer pH 5.8 (60:40)LOD: 0.08 µg/mL
Flow Rate: 1.0 mL/minLOQ: 0.03 µg/mL
Detection: 241 nmAccuracy (% recovery): 99.50 - 100.67
Column: XTerra® RP18Linearity (r²): 0.9992 (Indapamide) scispace.com
Mobile Phase: NaH2PO4 buffer (pH 2.0):Acetonitrile (75:25)Precision (% RSD): < 2% scispace.com
Flow Rate: 1.0 mL/minSpecificity: No interference from degradation products scispace.com
Detection: 215 nm

Impurity Profiling and Control

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, governed by strict regulatory guidelines. Dehydro Indapamide is a well-documented impurity of Indapamide.

Dehydro Indapamide is officially recognized as a known impurity of Indapamide in various pharmacopeias. researchgate.netedpsciences.orgresearchgate.net It is often designated as "Impurity B" or "Related Compound A". mdpi.comresearchgate.netcymitquimica.comsigmaaldrich.comedpsciences.orgnih.govusp.org Its chemical name is 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide. cymitquimica.comsigmaaldrich.comnih.gov The presence of Dehydro Indapamide in Indapamide drug substances and products is a result of the dehydrogenation of the indoline ring of the parent molecule. nih.gov

Several analytical methods, primarily HPLC, have been developed for the simultaneous determination of Indapamide and its impurities, including Dehydro Indapamide. edpsciences.orgresearchgate.netedpsciences.orgfarmaciajournal.com These methods are crucial for monitoring the purity of both the active pharmaceutical ingredient (API) and the finished dosage forms. farmaciajournal.com One such HPLC-PDA method reported a detection limit of 0.012 µg/mL and a quantification limit that allows for the control of Impurity B in sustained-release tablets. edpsciences.orgedpsciences.org In a study of generic Indapamide sustained-release tablets, the percentage of Impurity B relative to the labeled amount of Indapamide was found to be 0.106%. researchgate.netresearchgate.netedpsciences.org

The International Council for Harmonisation (ICH) provides guidelines that are globally recognized for the stability testing and impurity control of new drug substances and products.

The ICH Q1A (R2) guideline, "Stability Testing of New Drug Substances and Products," mandates that the stability of a drug substance should be evaluated under various conditions, including temperature and humidity, to establish a re-test period for the drug substance or a shelf life for the drug product. researchgate.netscispace.comedpsciences.orgedpsciences.orgatlas-mts.com This includes identifying the likely degradation products and establishing their acceptance criteria.

Compliance with these ICH guidelines is essential for the registration and marketing of pharmaceutical products. edpsciences.orgedpsciences.org

The validated stability-indicating methods and impurity profiling studies for Dehydro Indapamide have direct applications in the quality control (QC) of Indapamide pharmaceutical products. farmaciajournal.com QC laboratories routinely use these methods to:

Assess the purity of incoming raw materials (API): Ensuring that the level of Dehydro Indapamide and other impurities in the Indapamide API meets the pharmacopeial or in-house specifications.

Monitor the manufacturing process: HPLC methods can be used as in-process controls to ensure that the manufacturing process does not lead to an increase in impurity levels. farmaciajournal.com

Perform release testing of finished products: Confirming that the final drug product (e.g., tablets) complies with the established impurity limits before it is released to the market. cbg-meb.nl

Conduct stability studies: Evaluating the long-term stability of the drug product under specified storage conditions to determine its shelf life. cbg-meb.nl

The limits for specific impurities like Dehydro Indapamide (Impurity B) are set by pharmacopeias such as the British Pharmacopoeia (BP). edpsciences.orgedpsciences.org For example, in the analysis of Indapamide sustained-release tablets, the content of Impurity B and other impurities must be within the limits specified in the monograph to ensure the product's quality and safety. researchgate.netedpsciences.org

Bioanalytical Applications and Pharmacokinetic Studies of Dehydro Indapamide

Detection and Quantification in Biological Matrices

The accurate detection and quantification of indapamide (B195227) and its metabolites in biological fluids are essential for pharmacokinetic studies, including bioequivalence assessments. Various analytical techniques have been developed and validated for this purpose.

Sensitive and specific analytical methods are employed to determine indapamide concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with various detection systems, such as UV detection or mass spectrometry (MS), is commonly utilized.

HPLC-UV: A rapid and sensitive HPLC method involving liquid-liquid extraction with methyl tertiarybutyl ether and reversed-phase HPLC with UV detection has been established for the quantification of indapamide in human whole blood researchgate.net. This method has demonstrated sufficient sensitivity and precision for pharmacokinetic analysis researchgate.net.

LC-MS/MS: Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) methods have been validated for the determination of indapamide in human plasma nih.govnih.gov. These techniques offer high sensitivity and specificity, with low limits of quantification (LLOQ) reported as low as 0.2 ng/mL in serum nih.gov and 5.0 ng/mL in whole blood researchgate.net.

Fluorescence Procedures: A sensitive fluorescence procedure has also been developed for the determination of indapamide in plasma and whole blood, which can also be adapted for urinary levels nih.gov.

These methods are critical for obtaining plasma concentration-time data necessary for pharmacokinetic parameter estimation researchgate.netnih.govresearchgate.net.

The validated bioanalytical methods are instrumental in conducting bioequivalence (BE) studies, which assess whether different formulations of a drug product exhibit comparable pharmacokinetic profiles. These studies are vital for ensuring therapeutic equivalence between generic and reference products.

Method Validation: Analytical methods used in BE studies must be rigorously validated to ensure accuracy, precision, linearity, and specificity. For instance, LC-ESI-MS/MS methods for indapamide in human serum have been validated, demonstrating linearity over a range of 0.2-20 ng/mL with correlation coefficients close to unity nih.gov.

PK Parameter Comparison: Bioequivalence is typically established by comparing key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2), between test and reference formulations. The 90% confidence intervals (CI) for the ratios of these parameters (Test/Reference) are assessed against predefined acceptance criteria, commonly 80-125% nih.govnih.govfarmaciajournal.com. Studies have confirmed that various indapamide formulations meet these bioequivalence criteria nih.govnih.govfarmaciajournal.com.

Study Designs: Bioequivalence studies for indapamide often employ a randomized, single-dose, two-way crossover design in healthy volunteers, with blood samples collected over an extended period (e.g., up to 96 hours) to capture the drug's absorption and elimination phases nih.govresearchgate.netfarmaciajournal.com.

Human Blood, Plasma, Serum, and Urine

Pharmacokinetic Profile and Disposition

The pharmacokinetic profile of indapamide involves its absorption, distribution, metabolism, and excretion. Dehydro indapamide plays a role as a metabolite within this disposition pathway.

Dehydro indapamide has been identified as a metabolite of indapamide. Early pharmacokinetic studies reported that dehydro indapamide was the only metabolite detected in human blood nih.gov. This metabolite is formed through the dehydrogenation of the indoline (B122111) ring of indapamide, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4 researchgate.netnih.govnih.gov.

Indapamide itself is characterized by rapid and complete oral absorption, with peak plasma levels typically reached within 1 to 2.3 hours post-dose nih.govmedicines.org.uknih.govhres.ca. Its elimination from plasma is biphasic, featuring an initial rapid phase followed by a longer terminal phase with a half-life generally reported between 15 and 18 hours medicines.org.uknih.govhres.caresearchgate.net. Indapamide exhibits extensive binding to plasma proteins (approximately 76-79%) and erythrocytes nih.govhres.caresearchgate.netdrugbank.com. The drug undergoes significant hepatic metabolism, with less than 7% of the administered dose excreted unchanged in the urine nih.govhres.cadrugbank.com.

Table 1: Key Pharmacokinetic Parameters of Indapamide

ParameterTypical Value(s)Source(s)
AbsorptionRapid and complete medicines.org.uknih.govhres.caresearchgate.net
Peak Plasma Levels1-2 hours medicines.org.ukhres.ca, ~2.3 hours nih.gov, ~1.9-2.0 hours nih.gov nih.govmedicines.org.uknih.govhres.ca
Terminal Half-life~15-18 hours medicines.org.uknih.govhres.caresearchgate.net medicines.org.uknih.govhres.caresearchgate.net
Plasma Protein Binding~76-79% nih.govhres.caresearchgate.netdrugbank.com
Erythrocyte BindingExtensive nih.govhres.caresearchgate.net

Table 2: Representative Bioequivalence Study Metrics for Indapamide Formulations

Parameter (Test/Reference Ratio)90% Confidence Interval (CI)Acceptance Criteria (CI)Source(s)
CmaxWithin 80-125%80-125% nih.govnih.govfarmaciajournal.com
AUC0-t / AUC0-∞Within 80-125%80-125% nih.govnih.govfarmaciajournal.com
t1/2SimilarN/A nih.gov

Impact on Indapamide's Pharmacokinetics (e.g., half-life, plasma concentration)

Drug-Drug Interactions Affecting Dehydro Indapamide Formation

Indapamide is extensively metabolized in the liver, with less than 7% of the administered dose excreted unchanged in the urine drugbank.comnih.gov. Multiple metabolic pathways contribute to its biotransformation, and the enzyme CYP3A4 is identified as a primary catalyst for several key reactions, including dehydrogenation, hydroxylation, and carboxylation drugbank.comnih.govnih.govresearchgate.netresearchgate.net. Dehydro-indapamide is a significant metabolite formed specifically through the dehydrogenation of Indapamide's indoline ring to an indole (B1671886) ring, a process predominantly mediated by CYP3A4 nih.govnih.govsemanticscholar.org. Consequently, any drug that modulates the activity of CYP3A4 can directly impact the rate of Dehydro-indapamide formation from Indapamide.

Inhibition of Indapamide Metabolism by Other Antihypertensive Drugs (e.g., felodipine, nifedipine, nitrendipine)

Several antihypertensive drugs, particularly dihydropyridine (B1217469) calcium channel blockers such as felodipine, nifedipine, and nitrendipine, have been shown to significantly inhibit Indapamide metabolism in vitro nih.govsemanticscholar.orgresearchgate.netebi.ac.uk. These interactions are primarily mediated through the inhibition of CYP3A4, the key enzyme responsible for Indapamide's metabolic transformations, including the formation of Dehydro-indapamide.

Studies have quantified the inhibitory effects of these agents on Indapamide metabolism:

Felodipine demonstrated a maximum inhibitory rate of 82.6% nih.govsemanticscholar.orgresearchgate.net.

Nifedipine showed a maximum inhibitory rate of 72% nih.govsemanticscholar.orgresearchgate.net.

Nitrendipine exhibited the highest maximum inhibitory rate at 95% nih.govsemanticscholar.orgresearchgate.net.

Indapamide Metabolism Inhibition by Antihypertensive Drugs

DrugEnzyme InvolvedMaximum Inhibition Rate (%)Reference(s)
FelodipineCYP3A482.6 nih.govsemanticscholar.orgresearchgate.net
NifedipineCYP3A472.0 nih.govsemanticscholar.orgresearchgate.net
NitrendipineCYP3A495.0 nih.govsemanticscholar.orgresearchgate.net

Involvement of CYP3A4 in Drug Interactions

The critical role of CYP3A4 in the metabolism of Indapamide, particularly in the dehydrogenation process that yields Dehydro-indapamide, makes this enzyme a focal point for drug-drug interactions nih.govresearchgate.netnih.govsemanticscholar.org. As a major metabolizing enzyme for a vast number of drugs, CYP3A4 is frequently a target for interactions with co-administered medications.

Drugs that inhibit CYP3A4 activity can significantly reduce the rate at which Indapamide is converted into its metabolites, including Dehydro-indapamide. This can lead to higher systemic exposure to Indapamide itself. Conversely, CYP3A4 inducers could potentially accelerate Indapamide metabolism, leading to faster formation of metabolites and possibly reduced Indapamide efficacy, although specific data on inducers affecting Dehydro-indapamide formation is less detailed in the reviewed literature.

Beyond the calcium channel blockers mentioned, other agents that modulate CYP3A4 activity may also influence Indapamide metabolism. For instance, ritonavir, a potent CYP3A4 inhibitor, is noted to potentially increase Indapamide exposure hep-druginteractions.org. Similarly, dasatinib, a weak CYP3A4 inhibitor, has an unknown clinical relevance regarding its interaction with Indapamide cancer-druginteractions.org. These examples underscore the broad impact of CYP3A4 activity on Indapamide's metabolic fate and, by extension, the formation of its metabolites like Dehydro-indapamide.

Biological Activity and Toxicological Considerations of Dehydro Indapamide

Pharmacological Activities of Indole (B1671886) Metabolites

The transformation of indapamide (B195227) to dehydroindapamide involves the aromatization of the indoline (B122111) functional group to an indole. nih.govresearchgate.net This structural change can lead to significant differences in the pharmacological effects of the resulting metabolite.

Unknown Antihypertensive Activity Compared to Indapamide

Despite being a major metabolite, the antihypertensive activity of this compound remains unknown. nih.gov While the parent compound, indapamide, effectively lowers blood pressure, it is unclear whether this compound shares this therapeutic effect. nih.govahajournals.org Further research is necessary to determine if this compound contributes to the antihypertensive action of indapamide or if it is an inactive metabolite in this regard. nih.gov

Toxicological Implications of Dehydrogenation

The process of dehydrogenation, while a common metabolic pathway, can have significant toxicological consequences. The formation of this compound from indapamide is a key example of such a metabolic activation.

Formation of Reactive Metabolites Leading to Toxicities

The P450-catalyzed dehydrogenation of 3-substituted indoles, a category to which this compound belongs, can lead to the formation of reactive metabolites. nih.gov These reactive species are capable of causing toxicities by covalently binding to essential cellular macromolecules such as proteins and DNA. nih.gov This bioactivation process is a potential consequence of indoline dehydrogenation, where the resulting indole metabolite can undergo further dehydrogenation if it is a 3-substituted indoline. nih.gov

Potential for Inactivation of P450 Enzymes

A significant toxicological implication of the dehydrogenation of certain indole-containing compounds is the potential for the inactivation of the very enzymes that catalyze their formation. nih.gov The reactive metabolites generated through dehydrogenation can directly inactivate P450 enzymes. nih.gov This mechanism-based inactivation can lead to drug-drug interactions if other medications are metabolized by the same P450 enzyme, in this case, primarily CYP3A4. nih.govacs.org The inactivation of CYP3A4 by a reactive metabolite of this compound could alter the metabolism of co-administered drugs, potentially leading to adverse effects. acs.org

Enzyme Kinetics of Indapamide Dehydrogenation

The enzymatic efficiency of the conversion of indapamide to this compound by CYP3A4 has been studied. The following table summarizes the kinetic constants for this reaction.

EnzymeKm (μM)Vmax (nmol/min/nmol P450)
CYP3A4 99.720.3

Table 1: Kinetic constants for the dehydrogenation of indapamide by CYP3A4. The Michaelis constant (Km) represents the substrate concentration at half the maximum velocity (Vmax) of the reaction. Data sourced from a study on the dehydrogenation of indapamide by CYP3A4. researchgate.net

P450 Enzymes Involved in this compound Formation

Several cytochrome P450 enzymes have been examined for their ability to produce this compound from indapamide. The relative activity of these enzymes is presented below.

P450 EnzymeRelative Dehydrogenation Activity (%)
CYP3A4 100
CYP2C19 37
CYP2C8 21
Other P450s < 20

Table 2: Relative dehydrogenation activity of various P450 enzymes in the formation of this compound. The activity is expressed as a percentage relative to CYP3A4, which exhibited the highest activity. Data sourced from a study characterizing the metabolic activation of indapamide. nih.gov

Covalent Binding to Proteins and DNA Nucleophilic Residues

The formation of dehydro indapamide from indapamide is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 through a dehydrogenation reaction. nih.gov This process is significant because the resulting indole structure of dehydro indapamide can be a precursor to reactive metabolites. P450-catalyzed dehydrogenation of 3-substituted indoles is known to produce reactive species that can covalently bind to proteins and DNA nucleophilic residues, leading to potential toxicities. nih.gov

The bioactivation of dehydro indapamide can occur through an additional dehydrogenation step. nih.gov This creates electrophilic intermediates that are capable of forming adducts with cellular macromolecules like proteins and DNA. acs.org Such covalent binding can disrupt the normal function of these macromolecules, potentially leading to enzyme inactivation and genotoxicity. nih.govacs.org While direct studies on dehydro indapamide's DNA adducts are not extensively detailed in the provided information, the known reactivity of similar indole compounds suggests this is a plausible mechanism of toxicity. nih.govacs.org

The binding of indapamide and its metabolites to blood components has been studied, revealing that indapamide itself binds to serum proteins, particularly alpha 1-acid glycoprotein, and erythrocytes. nih.gov This binding affinity can influence the distribution and availability of indapamide and its metabolites for further reactions, including the formation of reactive species from dehydro indapamide. nih.gov

Table 1: Key Aspects of Dehydro Indapamide's Potential for Covalent Binding

Feature Description Source
Formation Pathway Dehydrogenation of indapamide by CYP3A4. nih.gov
Reactive Intermediate Potential for further dehydrogenation of the indole moiety. nih.gov
Mechanism of Toxicity Covalent binding of reactive metabolites to protein and DNA nucleophiles. nih.govacs.org
Potential Consequences Enzyme inactivation, cellular dysfunction, and genotoxicity. nih.govacs.org

Reproductive Toxicity Concerns

Concerns regarding the reproductive toxicity of dehydro indapamide are primarily extrapolated from the safety data available for its parent compound, indapamide, and general classifications for related chemical structures. Safety data sheets and aggregated GHS information for dehydro indapamide indicate that it is suspected of damaging the unborn child and may cause harm to breast-fed children. nih.govlgcstandards.com

Animal studies on indapamide have generally not shown direct embryotoxic or teratogenic effects. medicines.org.ukfda.gov However, prolonged exposure to related thiazide diuretics during the third trimester of pregnancy has been associated with reduced maternal plasma volume and uteroplacental blood flow, which could lead to fetal-placental ischemia and growth retardation. medsinfo.com.au While reproductive toxicity studies in rats showed no impairment of fertility, a reduction in the number of implantation sites was noted at high doses. fda.govmedsinfo.com.au It is important to note that these studies were conducted on indapamide, and the specific contribution of the dehydro indapamide metabolite to these findings is not explicitly delineated.

Table 2: GHS Hazard Statements for Dehydro Indapamide

Hazard Statement Classification Source
H361d Suspected of damaging the unborn child. nih.gov
H361 Suspected of damaging fertility or the unborn child. lgcstandards.com
H362 May cause harm to breast-fed children. nih.gov

In Silico and In Vitro Toxicity Assessment

Preclinical studies utilize various methods to predict the metabolism and potential toxicity of drug candidates and their metabolites. For indapamide and, by extension, dehydro indapamide, both in vitro and in silico approaches have been employed. nih.govresearchgate.netnih.gov In vitro studies using human liver microsomes have been instrumental in identifying the metabolic pathways of indapamide, including its dehydrogenation to dehydro indapamide. nih.govsemanticscholar.org These studies have confirmed that CYP3A4 is the primary enzyme responsible for this conversion, with minor contributions from CYP2C19 and CYP2C8. nih.govresearchgate.net

The use of instrumental methods like electrochemical oxidation and photocatalytic oxidation, coupled with mass spectrometry, has also been explored to model the biotransformation of indapamide and identify potential metabolites in a non-enzymatic system. researchgate.netresearchgate.net These techniques can provide valuable information for predicting metabolic pathways and potential toxicities in preclinical drug development. researchgate.netresearchgate.net

Computational, or in silico, methods are increasingly used to predict the metabolic fate of drugs. nih.gov For indapamide, several computer-based tools have been successfully used to predict its metabolism, and these predictions have shown good correlation with in vitro experimental results. nih.govresearchgate.net

One such tool, MetaSite, predicts the sites of metabolism based on the lability of a molecule's hydrogen atoms and its orientation within the active site of a specific CYP enzyme. nih.gov Predictions for indapamide metabolism by CYP3A4 using MetaSite indicated that the formation of dehydro indapamide was a major predicted pathway, with a probability nearly equal to that of C-5 hydroxylation. nih.govresearchgate.net Other computational approaches, including molecular docking programs like GOLD and DOCK, have also been used to model the interaction of indapamide with the CYP3A4 active site, further supporting the prediction of dehydro indapamide formation. nih.govresearchgate.netresearchgate.net The agreement between these in silico predictions and the observed metabolites underscores the value of these computational tools in modern drug discovery and development. nih.govnih.govresearchgate.net

Table 3: In Silico Tools Used for Predicting Indapamide Metabolism

Tool Principle Predicted Outcome for Indapamide Source
MetaSite Predicts metabolism sites based on hydrogen lability and enzyme active site orientation. Predicted this compound as a major product of CYP3A4 metabolism. nih.govresearchgate.net
GOLD Molecular docking program that predicts binding conformations. Predicted rotational trends of indapamide in the CYP3A4 active site. nih.govresearchgate.net
DOCK Molecular docking program using an anchor-and-grow algorithm. Provided conformations of indapamide within the CYP3A4 active site. nih.govresearchgate.net

Future Research Directions

Comprehensive Pharmacological Characterization of Dehydro Indapamide (B195227)

Current literature indicates that Dehydro Indapamide is formed via the dehydrogenation of Indapamide, potentially by cytochrome P450 enzymes like CYP3A4 nih.govdrugbank.com. However, the specific pharmacological activities of Dehydro Indapamide itself, particularly its antihypertensive or diuretic effects, are not well-defined. Future studies should aim to synthesize and isolate sufficient quantities of Dehydro Indapamide to conduct rigorous in vitro and in vivo assays. These studies should systematically evaluate its potential to modulate ion transport in renal tubules, its effects on vascular smooth muscle, and any other relevant biological activities that could contribute to or modify cardiovascular homeostasis. Comparative studies with Indapamide would be crucial to identify any unique or overlapping pharmacological actions.

Dehydro Indapamide has been identified as a metabolite of Indapamide in human blood nih.gov. Therefore, it is imperative to assess whether this metabolite plays a significant role in the therapeutic efficacy or potential adverse effects of Indapamide therapy. Research is needed to quantify the levels of Dehydro Indapamide formed in vivo under various physiological and pathological conditions and to correlate these levels with observed pharmacological responses. Studies could explore whether Dehydro Indapamide possesses similar or different potency and efficacy compared to Indapamide, or if it acts as an inactive byproduct or a substrate for further metabolism nih.gov. Understanding this contribution is vital for a complete pharmacodynamic picture of Indapamide treatment.

In-depth Studies on Antihypertensive and Other Activities

Detailed Toxicological Risk Assessment

Given the potential for reactive metabolite formation during the metabolism of indole (B1671886) derivatives, a thorough toxicological assessment of Dehydro Indapamide is warranted.

The dehydrogenation of indoline (B122111) structures, such as that present in Indapamide, can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, potentially causing toxicity nih.gov. Future research should focus on identifying specific metabolic pathways of Dehydro Indapamide, particularly those involving CYP enzymes or other metabolic systems, that could lead to the generation of reactive intermediates. In vitro studies using liver microsomes, recombinant enzymes, and trapping agents like glutathione (B108866) are essential to characterize these pathways. Understanding the bioactivation mechanisms will be key to predicting and mitigating potential toxicological risks associated with Dehydro Indapamide exposure.

While some safety data sheets indicate potential reproductive toxicity concerns for Dehydro Indapamide nih.govlgcstandards.com, comprehensive long-term toxicological studies are lacking. Future research should include chronic toxicity studies, carcinogenicity bioassays, and detailed reproductive and developmental toxicity assessments. These studies should be conducted following international regulatory guidelines to establish a robust safety profile for Dehydro Indapamide, especially if it is to be considered as a significant metabolite or a potential therapeutic agent itself.

Investigation of Reactive Metabolite Formation and Bioactivation Pathways

Advanced Analytical Methodologies

As Dehydro Indapamide is recognized as an impurity and a metabolite of Indapamide, the development and validation of sensitive and specific analytical methods for its detection and quantification are crucial for quality control and pharmacokinetic studies.

Current analytical approaches for Indapamide often encompass its related substances semanticscholar.orgijbpas.comfarmaciajournal.comresearchgate.net. However, there is a need for refined methodologies that can accurately quantify Dehydro Indapamide in complex matrices such as pharmaceutical formulations and biological fluids (e.g., plasma, urine) at low concentrations. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography (UHPLC) coupled with sensitive detectors should be further developed and validated. These methods are essential for monitoring Dehydro Indapamide levels during drug development, manufacturing quality control, and in clinical pharmacokinetic studies to understand its role in Indapamide's disposition and potential toxicity.

Q & A

Basic: How can researchers confirm the identity and purity of Dehydro Indapamide in experimental settings?

Answer:
To confirm identity and purity, employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min flow rate. Compare retention times with reference standards .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify structural integrity. Peaks corresponding to the sulfonamide group (δ ~7.5 ppm in 1H^1H-NMR) and aromatic protons should align with published data .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+ ion at m/z 364.8 for Dehydro Indapamide) .
  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity, as per pharmacopeial standards .

Advanced: What experimental design considerations are critical for studying Dehydro Indapamide’s metabolic stability in vitro?

Answer:

  • Hepatic Microsomal Assays: Incubate Dehydro Indapamide (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating systems. Monitor degradation over 60 minutes using LC-MS/MS. Include positive controls (e.g., verapamil) and negative controls (no NADPH) to validate assay conditions .
  • Enzyme Kinetics: Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method. Address interspecies variability by comparing rodent vs. human microsomal data .
  • Data Contradictions: If metabolite profiles conflict with literature, validate using recombinant CYP isoforms (e.g., CYP3A4, CYP2C9) to identify specific metabolic pathways .

Basic: How should researchers design a pharmacokinetic study for Dehydro Indapamide in animal models?

Answer:

  • Dose Selection: Base doses on allometric scaling from in vitro IC50_{50} values. For rats, a typical dose range is 1–10 mg/kg administered orally or intravenously .
  • Sampling Protocol: Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately (3000 × g, 10 min) and store at -80°C .
  • Analytical Method: Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Validate for precision (CV ≤15%) and accuracy (85–115%) per ICH guidelines .

Advanced: How can researchers resolve discrepancies in reported hypertensive efficacy data for Dehydro Indapamide?

Answer:

  • Systematic Review: Conduct a meta-analysis of preclinical and clinical studies, stratifying data by dosage, patient demographics (e.g., age, renal function), and study design (e.g., randomized vs. observational) .
  • Mechanistic Studies: Compare Dehydro Indapamide’s vasodilatory effects in isolated aortic rings (ex vivo) with in vivo blood pressure measurements in hypertensive rat models. Address confounding factors like sodium intake or co-administered drugs .
  • Statistical Re-Evaluation: Apply mixed-effects models to account for inter-study variability. Report confidence intervals and p-values adjusted for multiple comparisons .

Basic: What methodologies are recommended for validating Dehydro Indapamide’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2_2O2_2) for 1–4 weeks. Analyze degradation products via HPLC-DAD .
  • Long-Term Stability: Store samples at -20°C, 4°C, and 25°C. Assess potency, pH, and particulate formation at 0, 3, 6, and 12 months per ICH Q1A guidelines .

Advanced: How can computational modeling elucidate Dehydro Indapamide’s interaction with renal sodium transporters?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding affinity with the thiazide-sensitive Na-Cl cotransporter (NCC). Validate docking poses with cryo-EM structures of NCC (PDB ID: 6X9U) .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze hydrogen bonding, hydrophobic interactions, and binding free energy (MM-PBSA) .
  • In Silico Mutagenesis: Predict the impact of NCC mutations (e.g., T60M) on Dehydro Indapamide’s efficacy using FoldX or Rosetta .

Basic: What steps ensure reproducibility in synthesizing Dehydro Indapamide derivatives?

Answer:

  • Synthetic Protocol: Detail reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., column chromatography with silica gel, ethyl acetate:hexane eluent) .
  • Batch-to-Batch Consistency: Characterize each batch via melting point, NMR, and HPLC. Report Rf values and yields (e.g., 65–70% for tert-butyl ester intermediates) .
  • Independent Replication: Collaborate with a second lab to validate the synthesis protocol. Share raw spectral data and chromatograms .

Advanced: What strategies address conflicting data on Dehydro Indapamide’s off-target effects in neuronal tissues?

Answer:

  • Transcriptomic Profiling: Perform RNA-seq on SH-SY5Y cells treated with Dehydro Indapamide (1–10 µM) for 24h. Identify dysregulated pathways (e.g., apoptosis, ion transport) via Gene Ontology enrichment .
  • Calcium Imaging: Use Fluo-4 AM to measure intracellular Ca2+^{2+} flux in primary neurons. Compare effects with known calcium channel blockers (e.g., nifedipine) .
  • Cross-Species Validation: Test off-target activity in zebrafish models to assess translatability to mammalian systems .

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